[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
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Overview
Description
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an acetylphenyl group, a carbamoylmethyl linkage, and an ethoxyphenyl acetate moiety.
Preparation Methods
The synthesis of [(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to form the 3-acetylphenyl intermediate.
Esterification: Finally, the ethoxyphenyl acetate moiety is introduced via an esterification reaction with an appropriate ethoxyphenyl acetic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be compared with similar compounds such as:
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-hydroxyphenyl)acetate:
[(3-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate: The chlorophenyl derivative may exhibit different pharmacological activities due to the presence of the chlorine atom.
Properties
IUPAC Name |
[2-(3-acetylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-3-25-18-9-7-15(8-10-18)11-20(24)26-13-19(23)21-17-6-4-5-16(12-17)14(2)22/h4-10,12H,3,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMESEGNUIOKKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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